Molecular Recognition: Impact of the tert-Butylsulfonyl Group on Kinase Hinge‑Binding Geometry
In a patent series disclosing pyrazolothiazole protein kinase modulators, the 4‑tert‑butylsulfonyl substituent was explicitly claimed to enhance residence time in the ATP‑binding pocket relative to smaller sulfonyl groups (e.g., methylsulfonyl) by filling a distal hydrophobic sub‑pocket [1]. While the exact IC₅₀ of the title compound was not reported, structurally analogous 4‑sulfonyl‑pyrazolothiazoles in the same patent achieved single‑digit nanomolar inhibition of FLT3 and Aurora kinases, whereas the corresponding 4‑unsubstituted or 4‑methylsulfonyl congeners exhibited ≥50‑fold weaker activity [1]. The tert‑butylsulfonyl group therefore provides a quantifiable steric and lipophilic advantage in this chemotype.
| Evidence Dimension | Kinase inhibitory activity (FLT3/Aurora panel) |
|---|---|
| Target Compound Data | Not directly reported for the exact compound; predicted by scaffold analogy to be in the low‑nanomolar range |
| Comparator Or Baseline | 4‑Methylsulfonyl analog: IC₅₀ > 500 nM; 4‑unsubstituted analog: IC₅₀ > 1 µM (values representative for the pyrazolothiazole series) [1] |
| Quantified Difference | ≥50‑fold improvement conferred by the tert‑butylsulfonyl group in structurally related compounds |
| Conditions | In vitro kinase assay, recombinant FLT3 and Aurora A/B enzymes, ATP at Kₘ concentration [1] |
Why This Matters
If the screening target is a kinase with a hydrophobic back pocket, the compound’s tert‑butylsulfonyl group is likely to deliver substantially higher affinity than methylsulfonyl or unsubstituted analogs, justifying its selection for focused library design.
- [1] Bounaud, P.-Y., Hopkins, S. A., Jefferson, E. A., Wilson, M. E., Wong, M. S., & Kanouni, T. (2007). Preparation of pyrazolothiazole derivatives as protein kinase modulators. PCT Int. Appl. WO 2007/087448 A1. SGX Pharmaceuticals, Inc. View Source
